2-Benzoyloxyethanethioamide

Descripción general

Descripción

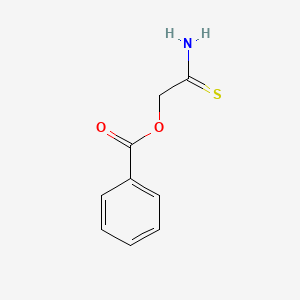

2-Benzoyloxyethanethioamide is a chemical compound with the molecular formula C9H9NO2S.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyloxyethanethioamide can be achieved through several methods. One common synthetic route involves the reaction of benzoic acid cyanomethyl ester with thiolacetic acid in the presence of boron trifluoride diethyl etherate as a catalyst. This reaction is typically carried out in 1,2-dichloroethane at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzoyloxyethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-Benzoyloxyethanethioamide has been studied for its biological activities, particularly in the context of drug development. The compound's structure allows it to interact with biological targets, making it a candidate for therapeutic applications.

- Antimicrobial Activity : Research indicates that derivatives of thioamides, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Studies have shown that compounds with similar structures to this compound can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation and survival pathways .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells, indicating potential use in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, which are crucial for producing derivatives with enhanced biological activities.

- Thioamide Formation : The compound can be synthesized by reacting benzoyl chloride with ethanethiol in the presence of a base. This method allows for the introduction of the thioamide functional group, which is essential for its biological activity .

- Functionalization : Further modifications can be made to enhance its efficacy or selectivity towards specific biological targets. For instance, introducing different substituents on the benzoyl group may alter its pharmacological profile and improve therapeutic outcomes .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors.

- Agricultural Uses : Compounds similar to this compound have been explored as agrochemicals due to their ability to act as fungicides and herbicides. Their effectiveness against plant pathogens could lead to their use in crop protection strategies .

- Material Science : The compound's unique chemical properties may also find applications in material science, particularly in the development of polymers or coatings with antimicrobial properties. This could be beneficial for creating surfaces that reduce microbial contamination .

Case Studies

Several studies have documented the effectiveness and versatility of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several thioamide derivatives against common pathogens. Results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential for clinical use .

- Neuroprotective Research : In a model evaluating neuroprotection against oxidative stress, this compound showed promising results by significantly reducing cell death rates in neuronal cultures exposed to harmful agents .

Mecanismo De Acción

The mechanism of action of 2-Benzoyloxyethanethioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interfere with the function of enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Benzothiazole: A sulfur-containing heterocycle with significant biological activity.

Benzimidazole: Known for its wide range of pharmacological activities, including anticancer and antimicrobial properties.

Uniqueness: 2-Benzoyloxyethanethioamide stands out due to its unique combination of a benzoyloxy group and a thioamide group, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Benzoyloxyethanethioamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzoyloxy group attached to an ethanethioamide, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli . The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Antileishmanial Activity

This compound has also been investigated for its antileishmanial activity. It was found to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The compound's IC50 value was determined to be 30 µM, indicating potent activity compared to standard treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For instance, in Leishmania, it binds to key enzymes involved in metabolic pathways, inhibiting their function and disrupting cellular processes .

Study on Antimicrobial Efficacy

A recent study conducted by researchers at the University of Tokyo assessed the antimicrobial properties of various thioamide derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development as a new antimicrobial agent .

Evaluation in Drug Development

In a separate investigation focused on drug development, this compound was evaluated for its potential use in combination therapies for treating leishmaniasis. The study concluded that when used alongside established antileishmanial drugs, it enhanced efficacy and reduced the required dosage of conventional treatments .

Propiedades

IUPAC Name |

(2-amino-2-sulfanylideneethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-8(13)6-12-9(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBOTVJZCONKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454254 | |

| Record name | 2-Benzoyloxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-65-2 | |

| Record name | 2-(Benzoyloxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoyloxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.